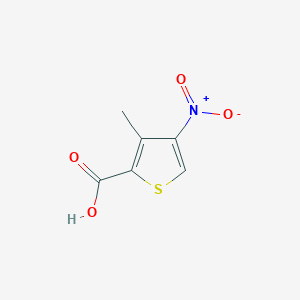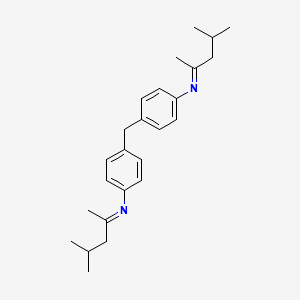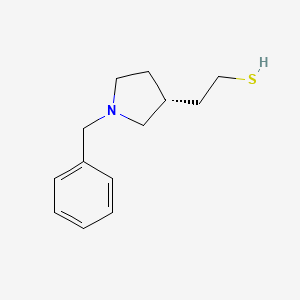
(R)-2-(1-benzylpyrrolidin-3-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-benzylpyrrolidin-3-yl)ethanethiol: is a chiral compound characterized by the presence of a pyrrolidine ring, a benzyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol typically begins with commercially available starting materials such as ®-pyrrolidine and benzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group in ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its chiral nature, ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol can be explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanethiol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
(S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(1-benzylpyrrolidin-3-yl)ethanol: A similar compound with a hydroxyl group instead of a thiol group.
2-(1-benzylpyrrolidin-3-yl)ethanamine: A similar compound with an amine group instead of a thiol group.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities and properties compared to the (S)-enantiomer.
Functional Group:
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |
Clave InChI |
IEQJEGKMPSHREI-CYBMUJFWSA-N |
SMILES isomérico |
C1CN(C[C@H]1CCS)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1CCS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


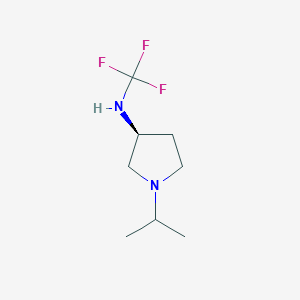
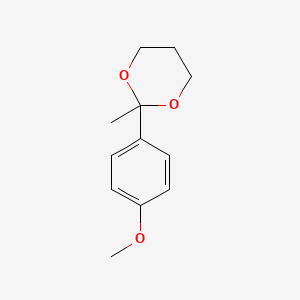
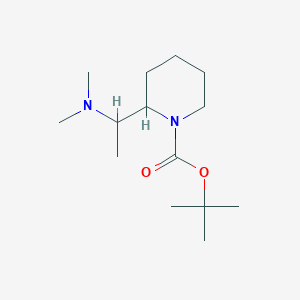
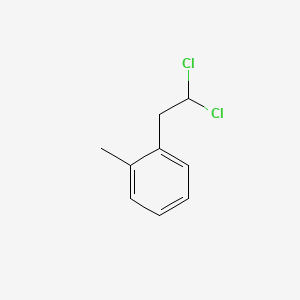
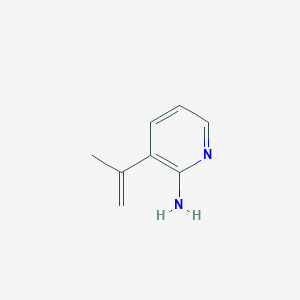
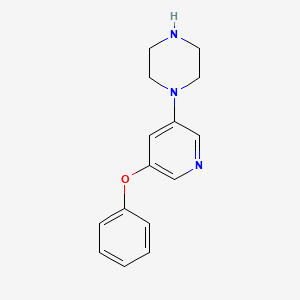
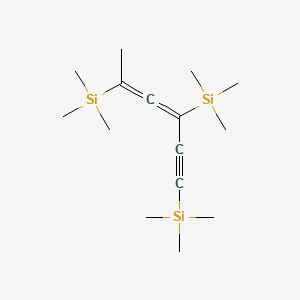
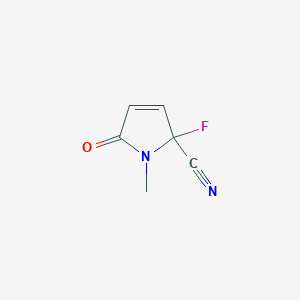
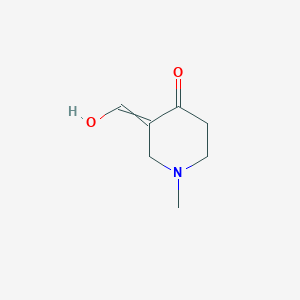
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)

![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
